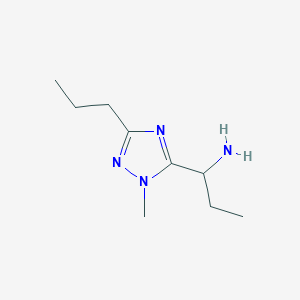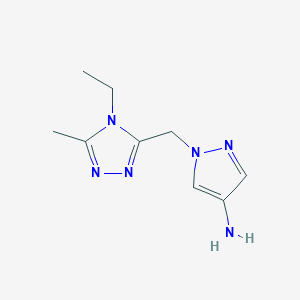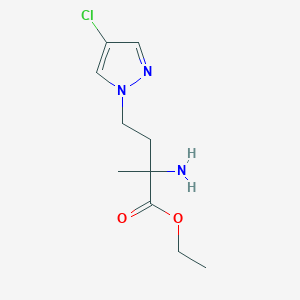![molecular formula C8H6N4O B13630459 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)
1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in the presence of pyrrolidine . This reaction can be carried out in pyridine at 45–50°C or in acetic acid under reflux conditions. Another method involves the use of methyl cyanoacetate in acetonitrile with pyrrolidine and a catalytic amount of proline .
Análisis De Reacciones Químicas
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its structural similarity to purine bases like adenine and guanine. It has shown promise as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved include signal transduction pathways like Ras/Erk and PI3K/Akt, which are associated with cell proliferation and survival .
Comparación Con Compuestos Similares
1-Methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile can be compared with other pyrazolopyridine derivatives, such as:
5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which can influence its reactivity and biological activity.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6N4O |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
1-methyl-5-oxo-4H-pyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-12-7-2-5(3-9)8(13)11-6(7)4-10-12/h2,4H,1H3,(H,11,13) |
Clave InChI |
YOUSXHRDKJTNHV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)NC(=O)C(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)





